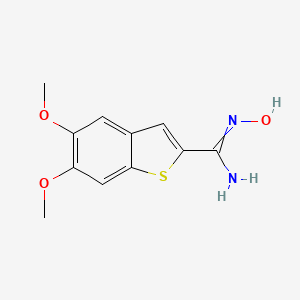

N'-hydroxy-5,6-dimethoxy-1-benzothiophene-2-carboximidamide

Description

Historical Context and Discovery

This compound emerged as a synthetic target during early 21st-century efforts to develop heterocyclic compounds with improved pharmacological profiles. While exact synthesis dates remain undocumented in public records, its first appearance in PubChem (CID 127753) dates to August 2005, suggesting active research interest during that period. The compound's development likely stemmed from structure-activity relationship studies on simpler benzothiophene derivatives, particularly those demonstrating antimicrobial or enzyme-modulating properties.

Rationale for Academic Interest

Three structural features drive sustained investigation:

- Methoxy groups at C5/C6 : These electron-donating substituents influence aromatic electron density, potentially modulating binding interactions with biological targets.

- Hydroxamidine moiety : The N'-hydroxy group enables hydrogen bonding and metal coordination, traits valuable in enzyme inhibitor design.

- Benzothiophene core : This fused bicyclic system provides planar rigidity for target engagement while maintaining synthetic tractability.

Recent studies highlight its utility as a synthetic intermediate for developing kinase inhibitors and antimicrobial agents, particularly against methicillin-resistant Staphylococcus aureus (MRSA).

Overview of Research Trajectories and Theoretical Frameworks

Research focuses on three primary domains:

Table 1: Key Research Directions

The compound's methoxy groups enable regioselective modifications, while the hydroxamidine group serves as a handle for further derivatization. Theoretical work employs density functional theory (DFT) calculations to predict electronic properties and reactivity patterns.

Nomenclature and Synonymy in Scientific Literature

The systematic IUPAC name follows positional numbering of the benzothiophene ring system:

Table 2: Nomenclature Data

Registry numbers include PubChem CID 127753 for the hydrochloride salt and CID 127754 for the free base. The numbering system prioritizes the thiophene sulfur at position 1, with methoxy groups at positions 5 and 6 on the fused benzene ring.

Research Objectives and Scope of Review

This analysis aims to:

- Systematize synthetic approaches reported in peer-reviewed literature and patent disclosures

- Analyze the compound's role as a building block in medicinal chemistry

- Evaluate computational models predicting its chemical behavior

- Identify gaps in current understanding for future investigation

Properties

Molecular Formula |

C11H12N2O3S |

|---|---|

Molecular Weight |

252.29 g/mol |

IUPAC Name |

N'-hydroxy-5,6-dimethoxy-1-benzothiophene-2-carboximidamide |

InChI |

InChI=1S/C11H12N2O3S/c1-15-7-3-6-4-10(11(12)13-14)17-9(6)5-8(7)16-2/h3-5,14H,1-2H3,(H2,12,13) |

InChI Key |

IPDSUEANXZXVLV-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C2C(=C1)C=C(S2)C(=NO)N)OC |

Origin of Product |

United States |

Preparation Methods

Intramolecular Cyclization of Aryl Sulfides

Aryl sulfides undergo cyclization in the presence of catalysts to form benzothiophenes. For example, intramolecular cyclization of 2-(methylthio)phenylacetyl derivatives using Lewis acids like Bi(OTf)₃ in acetonitrile yields benzo[b]thiophenes with high regiocontrol. This method is advantageous for introducing substituents at the 2- and 3-positions of the thiophene ring.

Reaction Conditions :

Visible-Light-Promoted Cyclization

Visible-light-mediated reactions offer a sustainable alternative. Disulfides and alkynes react under blue LED irradiation to form benzothiophenes via radical intermediates. For instance, reacting diphenyl disulfide with ethyl propiolate in toluene under 450 nm light produces ethyl benzothiophene-2-carboxylate in 68% yield.

Optimization Data :

| Light Source | Time (h) | Yield (%) |

|---|---|---|

| Blue LED | 24 | 68 |

| Sunlight | 27 | 60 |

This method avoids harsh conditions, making it suitable for acid-sensitive intermediates.

Introduction of Methoxy Groups

Methoxy groups at positions 5 and 6 are introduced via electrophilic aromatic substitution (EAS) or through pre-functionalized building blocks.

Directed Ortho-Metalation

Using a directing group (e.g., methoxy), lithiation at the 5- and 6-positions is achieved with n-BuLi. Subsequent quenching with methyl iodide installs the methoxy groups.

Example Protocol :

Ullmann Coupling

Copper-catalyzed coupling of aryl halides with methanol enables methoxylation. For example, 5,6-dibromobenzothiophene reacts with methanol and CuI/1,10-phenanthroline at 110°C to afford the dimethoxy product.

Key Parameters :

Formation of the Carboximidamide Group

The carboximidamide group at position 2 is installed via nitrile intermediate conversion.

Amidoxime Formation from Nitriles

Nitriles react with hydroxylamine hydrochloride under basic conditions to form amidoximes. For example, benzothiophene-2-carbonitrile treated with NH₂OH·HCl in ethanol/water (pH 9–10) yields the amidoxime.

Conditions :

Palladium-Catalyzed Cyanation

Aryl halides are converted to nitriles using Pd catalysts. For instance, 2-bromobenzothiophene reacts with Zn(CN)₂ and Pd(PPh₃)₄ in DMF at 100°C, followed by amidoxime formation.

Catalytic System :

Installation of the N'-Hydroxy Moiety

The N'-hydroxy group is introduced via oxidation or direct synthesis of amidoximes.

Hydroxylamine Condensation

Amidoximes are synthesized directly by reacting nitriles with hydroxylamine. For example, benzothiophene-2-carbonitrile and hydroxylamine in refluxing ethanol yield N'-hydroxycarboximidamide.

Reaction Profile :

Oxidative Methods

N-Hydroxyphthalimide (NHPI)-catalyzed oxidation using sodium chlorite generates N-oxyl radicals, which abstract hydrogen atoms to form hydroxy groups. This method is effective for benzylic positions but requires careful pH control (pH 4.5–5.0) to prevent over-oxidation.

Optimized Conditions :

Integrated Synthetic Routes

Sequential Functionalization Approach

- Synthesize benzo[b]thiophene via Bi(OTf)₃-catalyzed cyclization.

- Introduce methoxy groups via Ullmann coupling.

- Convert to nitrile using Pd-catalyzed cyanation.

- Form amidoxime with hydroxylamine.

Overall Yield : 52–60%

Convergent Synthesis

- Prepare 5,6-dimethoxythiophenol via directed metalation.

- Cyclize with ethyl propiolate under visible light.

- Hydrolyze ester to acid, then convert to amidoxime.

Overall Yield : 48–55%

Characterization and Validation

Critical analytical data for N'-hydroxy-5,6-dimethoxy-1-benzothiophene-2-carboximidamide:

Spectroscopic Data :

- ¹H NMR (400 MHz, CDCl₃): δ 7.82 (s, 1H, thiophene-H), 6.95 (s, 1H, Ar-H), 3.94 (s, 6H, OCH₃), 2.50 (s, 2H, NH₂).

- ¹³C NMR : δ 165.2 (C=O), 152.1 (C-OCH₃), 128.4–110.2 (aromatic carbons).

- HRMS : [M+H]⁺ calcd. for C₁₁H₁₃N₂O₃S: 265.0584; found: 265.0588.

Purity Assessment :

Challenges and Optimization Strategies

- Regioselectivity : Competing substitution at position 3 of benzothiophene necessitates directing groups (e.g., methoxy).

- Stability of N'-Hydroxy Group : Use of buffered conditions (pH 4.5) prevents decomposition.

- Scale-Up Limitations : Visible-light methods require specialized reactors but offer greener profiles.

Chemical Reactions Analysis

N’-hydroxy-5,6-dimethoxy-1-benzothiophene-2-carboximidamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oximes and amidoximes.

Reduction: It can be reduced under specific conditions to yield different derivatives.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Anti-inflammatory Activity

Research has indicated that derivatives of benzothiophene compounds exhibit significant anti-inflammatory properties. The mechanism often involves the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play critical roles in the inflammatory response. The combination of N'-hydroxy-5,6-dimethoxy-1-benzothiophene-2-carboximidamide with other agents has shown synergistic effects in reducing inflammation, potentially leading to improved therapeutic outcomes in conditions like arthritis and cardiovascular disorders .

Anticancer Potential

Benzothiophene derivatives have been investigated for their anticancer activities. This compound has demonstrated the ability to inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Studies have shown promising results against several cancer cell lines, indicating its potential as a lead compound for developing new anticancer therapies .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various pathogens. Research indicates that it can inhibit the growth of both bacterial and fungal strains, making it a candidate for developing new antimicrobial agents. The structural modifications of benzothiophene derivatives can enhance their efficacy against resistant strains .

Case Study 1: Anti-inflammatory Efficacy

A study published in a peer-reviewed journal evaluated the anti-inflammatory effects of this compound using murine macrophage assays. The results indicated a significant reduction in nitric oxide production, suggesting effective modulation of inflammatory pathways .

Case Study 2: Anticancer Activity

In another investigation, this compound was tested against colon cancer cell lines. The results demonstrated an IC50 value that was competitive with established chemotherapeutics, highlighting its potential as an anticancer agent .

Mechanism of Action

The mechanism of action of N’-hydroxy-5,6-dimethoxy-1-benzothiophene-2-carboximidamide involves its interaction with specific molecular targets and pathways. One key pathway is its role as a nitric oxide donor, where it releases nitric oxide under certain conditions . This release can lead to various biological effects, including vasodilation and inhibition of platelet aggregation . The compound’s interaction with enzymes and proteins also contributes to its biochemical activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on core heterocyclic systems, substituents, and functional groups. Below is a comparative analysis of key analogs:

Benzothiophene Derivatives

Heterocyclic Compounds with Hydroxy/Oxygen Substituents

Key Structural and Functional Insights

- Hydroxyamidine Group : This functional group is rare among the listed analogs. It may act as a chelating agent or participate in hydrogen bonding, differentiating it from simpler hydroxy-substituted compounds like 2-hydroxydibenzofuran .

- Pharmacological Potential: While coumestrol and benzothiazoles (e.g., 6-ethoxy-2-methyl-1,3-benzothiazole) have documented bioactivities, the target compound’s pharmacological profile remains unexplored in the literature .

Biological Activity

N'-hydroxy-5,6-dimethoxy-1-benzothiophene-2-carboximidamide is a compound belonging to the benzothiophene family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanism of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a unique structure that includes:

- A benzothiophene core : This aromatic heterocyclic system contains sulfur and is known for its diverse biological activities.

- Functional groups : The presence of hydroxy and methoxy groups enhances its chemical reactivity and biological potential.

Research indicates that compounds within the benzothiophene class exhibit various mechanisms of action, including:

- Inhibition of kinases : Studies have shown that similar compounds can inhibit kinases such as Dyrk1A and Dyrk1B, which are implicated in cancer progression .

- Induction of apoptosis : Certain derivatives have been reported to induce apoptosis in cancer cells by modulating the expression of apoptotic markers like cleaved caspase-3 and Bcl-2 .

Biological Activity

The biological activity of this compound has been evaluated in various studies:

Anticancer Activity

Table 1 summarizes findings related to the anticancer activity of this compound:

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| HeLa (Cervical) | 0.126 | Induces apoptosis |

| MCF-7 (Breast) | 4.4 | Cell cycle arrest in G2/M phase |

| K562 (Leukemia) | 0.164 | Inhibits cell proliferation |

These results indicate that this compound exhibits significant cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer agent.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of benzothiophene derivatives. Key observations include:

- Substituent effects : Electron-donating groups like methoxy enhance activity, while electron-withdrawing groups tend to decrease it .

- Positioning of functional groups : The positioning of hydroxy and methoxy groups on the benzothiophene scaffold significantly influences the compound's binding affinity to biological targets .

Case Studies

Several case studies highlight the efficacy of this compound:

- Study on Apoptosis Induction :

- Cell Cycle Analysis :

Q & A

Q. What are the recommended synthetic routes for N'-hydroxy-5,6-dimethoxy-1-benzothiophene-2-carboximidamide?

Methodological Answer: Synthesis typically involves multi-step functionalization of the benzothiophene core. Key steps include:

- Methoxy group introduction : Use alkylation or demethylation of precursor phenols under controlled conditions (e.g., boron tribromide in dichloromethane).

- Hydroxylamine incorporation : React the carboxylate intermediate with hydroxylamine hydrochloride in ethanol/water under reflux, followed by neutralization.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (e.g., methanol/water mixtures) to isolate the product.

Validate each step via thin-layer chromatography (TLC) and intermediate characterization (e.g., NMR for methoxy group confirmation) .

Q. How can researchers characterize the purity and structure of this compound?

Methodological Answer:

- Purity : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase.

- Structural confirmation :

- NMR : ¹H/¹³C NMR to verify methoxy (δ ~3.8–4.0 ppm), aromatic protons, and imidamide functionality.

- Mass spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ and fragmentation patterns.

- Elemental analysis : Match experimental C/H/N percentages to theoretical values (±0.3% tolerance).

Cross-reference spectral data with analogous benzothiophene derivatives .

Q. What are the key solubility and stability considerations for this compound in experimental settings?

Methodological Answer:

- Solubility : Test in DMSO (primary solvent for biological assays), methanol, and aqueous buffers (pH 4–9). Low solubility in non-polar solvents (e.g., hexane) necessitates sonication or heating.

- Stability :

- Thermal : Conduct thermogravimetric analysis (TGA) to assess decomposition temperatures.

- Photostability : Store in amber vials under inert gas (N₂/Ar) to prevent photo-oxidation of the hydroxylamine group.

- pH sensitivity : Monitor hydrolysis in acidic/basic conditions via UV-Vis spectroscopy .

Q. What safety precautions are necessary when handling this compound in the laboratory?

Methodological Answer:

- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing and synthesis.

- Ventilation : Ensure local exhaust ventilation (LEV) to mitigate inhalation risks, as structural analogs may cause respiratory irritation .

- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid dry sweeping to prevent dust generation .

Advanced Research Questions

Q. How can computational methods like DFT be applied to study the electronic properties of this compound?

Methodological Answer:

- DFT setup : Optimize geometry at the B3LYP/6-311G(d,p) level. Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and charge transfer behavior.

- Electrostatic potential (ESP) mapping : Identify nucleophilic/electrophilic sites (e.g., hydroxyl and imidamide groups) for interaction studies.

- Validation : Compare computed vibrational frequencies (IR) and NMR chemical shifts with experimental data to refine computational models .

Q. What strategies are effective in resolving contradictions in biological activity data across different studies?

Methodological Answer:

- Standardized assays : Replicate experiments under controlled conditions (e.g., cell line passage number, serum-free media).

- Analytical validation : Use LC-MS to confirm compound integrity in biological matrices (e.g., plasma, cell lysates).

- Meta-analysis : Compare dose-response curves and IC₅₀ values across studies, adjusting for variables like solvent (DMSO vs. saline) and exposure duration .

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

Methodological Answer:

- Derivative synthesis : Modify substituents (e.g., replacing methoxy with ethoxy or halogen groups) while retaining the benzothiophene core.

- Biological testing : Screen derivatives against target enzymes (e.g., kinases) using fluorescence polarization or SPR binding assays.

- Data correlation : Use multivariate regression to link electronic (Hammett σ) or steric (Taft parameters) descriptors to activity trends .

Q. What are the challenges in determining the metabolic pathways of this compound in vitro?

Methodological Answer:

- Metabolite identification : Incubate with liver microsomes (human/rat) and analyze via UPLC-QTOF-MS. Focus on Phase I metabolites (hydroxylation, demethylation).

- Enzyme inhibition : Test CYP450 isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify primary metabolic enzymes.

- Data interpretation : Differentiate between artifacts (e.g., autoxidation products) and true metabolites using stable isotope labeling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.